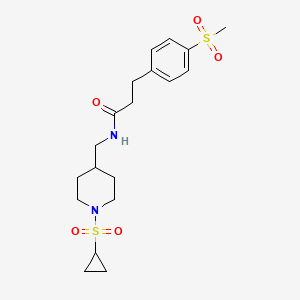

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

This compound is a propanamide derivative featuring a piperidine core substituted with a cyclopropylsulfonyl group and a methylsulfonylphenyl moiety. Its molecular formula is C₂₀H₂₇N₂O₅S₂, with a molecular weight of 463.57 g/mol. The structural complexity arises from the dual sulfonyl groups (cyclopropylsulfonyl and methylsulfonyl), which likely enhance its metabolic stability and influence receptor binding compared to simpler analogs.

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5S2/c1-27(23,24)17-5-2-15(3-6-17)4-9-19(22)20-14-16-10-12-21(13-11-16)28(25,26)18-7-8-18/h2-3,5-6,16,18H,4,7-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBAJERROJSCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidinyl Moiety: The piperidinyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyclopropylsulfonyl Group: This step involves the reaction of the piperidinyl intermediate with a cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Methylsulfonylphenyl Group: The final step involves the coupling of the cyclopropylsulfonylpiperidinyl intermediate with a methylsulfonylphenyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Research indicates that this compound exhibits potential biological activities, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound's structure suggests it could interact with various receptors, potentially influencing their activity.

Therapeutic Potential

The compound is being explored for several therapeutic applications:

- Anti-inflammatory Properties : Initial studies suggest it may inhibit cyclooxygenase (COX) enzymes, similar to other sulfonamide-containing drugs.

- Analgesic Effects : By modulating pain pathways through COX inhibition, it could serve as a candidate for pain management therapies.

- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth by interfering with cancer-related signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that sulfonamide derivatives similar to this compound exhibit significant COX-2 inhibition. A structure-activity relationship (SAR) analysis indicated that modifications at the piperidine and phenylthio positions could enhance biological activity.

In Vivo Studies

In vivo models have shown that related compounds can effectively reduce inflammation and pain in animal models. These findings suggest that this compound may also exhibit similar effects. Further pharmacokinetic studies are needed to confirm its efficacy and safety profile.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Analgesic | Modulation of pain pathways | |

| Anticancer | Inhibition of tumor growth |

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, molecular properties, and synthetic pathways:

Key Findings

Substituent Impact on Bioactivity :

- The cyclopropylsulfonyl group in the target compound confers greater steric bulk and electron-withdrawing effects compared to the methoxymethyl group in CAS 61086-18-8 . This likely enhances metabolic stability but may reduce membrane permeability.

- In contrast, phenylpiperidine and trifluoromethylpyridine substituents in patent examples (e.g., ) prioritize lipophilicity and aromatic stacking, favoring CNS penetration or kinase inhibition.

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step sulfonylation and amidation, similar to the reductive amination methods described for tetrahydro-2H-pyran-4-amine derivatives in patent examples . However, the use of sodium triacetoxyborohydride (as in ) suggests compatibility with reductive amidation for tertiary amine formation.

Toxicity and Safety: Unlike CAS 61086-18-8, which has "unknown toxicity" per its safety data sheet , the target compound’s sulfonyl groups may pose renal or hepatic risks at high doses, though this remains speculative without direct toxicology data.

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 392.5 g/mol. The compound features a piperidine ring, sulfonamide moieties, and a propanamide group, contributing to its unique biological profile.

Research indicates that compounds with similar structural features often interact with multiple biological targets. The proposed mechanisms for this compound include:

- Inhibition of Tumor Cell Proliferation : Similar compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and ferroptosis. For instance, studies on related sulfonamide derivatives have shown that they can disrupt cellular pathways involving NRF2 and GPX4, leading to increased oxidative stress and cell death .

- Anti-inflammatory Effects : Compounds with sulfonamide groups are often explored for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

Table 1: Biological Activity Summary

Case Studies

- Antitumor Efficacy : A study investigated the effects of a structurally similar compound on tumor cell lines. The results indicated significant inhibition of cell proliferation and migration, attributed to the compound's ability to induce ferroptosis through modulation of the KEAP1-NRF2-GPX4 axis . This suggests that this compound may exhibit similar antitumor effects.

- Inflammatory Response Modulation : In another study focusing on related sulfonamides, researchers observed a marked decrease in inflammatory cytokines following treatment with these compounds. This highlights the potential for this compound to serve as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:

- Sulfonylation : Introducing the cyclopropylsulfonyl group to the piperidine nitrogen under anhydrous conditions using dichloromethane as a solvent and a base like triethylamine to scavenge HCl .

- Amide Coupling : Reacting the sulfonylated piperidine intermediate with 3-(4-(methylsulfonyl)phenyl)propanoyl chloride via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in DMF or THF .

Yield optimization requires precise control of temperature (0–25°C for sulfonylation; room temperature for amide coupling) and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride). Evidence from analogous syntheses shows yields ranging from 54% to 79% depending on purification techniques (e.g., column chromatography vs. recrystallization) .

Q. How is the purity and structural integrity of this compound assessed during synthesis?

- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is used to monitor purity (>95% target peak area) .

- NMR Spectroscopy : H and C NMR confirm structural integrity, with key signals including:

- Piperidine methylene protons (δ 2.5–3.5 ppm).

- Sulfonyl groups (δ 3.1–3.3 ppm for methylsulfonyl; δ 1.0–1.5 ppm for cyclopropyl) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]) and fragments consistent with the sulfonamide and propanamide moieties .

Q. What are the common impurities in its synthesis, and how are they mitigated?

- Unreacted Starting Materials : Residual piperidine or sulfonyl chloride can persist if coupling is incomplete. Mitigation includes extended reaction times (12–24 hours) and aqueous workup to remove unreacted reagents .

- Byproducts : Over-sulfonylation or dimerization may occur. These are minimized by slow addition of sulfonyl chloride and strict temperature control .

- Solvent Traces : Rotary evaporation under high vacuum (<0.1 mbar) followed by lyophilization ensures solvent removal .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets, and what validation strategies are recommended?

- In Silico Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets such as kinases or GPCRs. The methylsulfonylphenyl group may exhibit affinity for ATP-binding pockets due to its polarity and hydrogen-bonding capacity .

- Validation :

- SPR (Surface Plasmon Resonance) : Measures binding kinetics (K) to recombinant proteins.

- Cellular Assays : Functional readouts (e.g., cAMP modulation for GPCRs) confirm target engagement .

Q. How can contradictions between in vitro bioactivity and computational predictions be resolved?

- Metabolite Screening : LC-MS/MS identifies if the compound is metabolized to inactive forms in cellular models .

- Off-Target Profiling : Broad-spectrum kinase or receptor panels (e.g., Eurofins Pharma Discovery Services) detect unintended interactions .

- Solubility Adjustments : Use of co-solvents (e.g., DMSO ≤0.1%) or lipid-based formulations improves bioavailability in cell assays .

Q. What Design of Experiments (DoE) approaches optimize reaction parameters for scalability?

- Factorial Design : Varies factors like temperature (20–60°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (THF vs. DMF) to identify critical parameters .

- Response Surface Methodology (RSM) : Models interactions between variables to maximize yield and minimize impurities. For example, a central composite design might reveal that 45°C and 1.5 mol% catalyst optimize sulfonylation efficiency .

Q. How can structure-activity relationship (SAR) studies guide derivatization of this compound?

- Core Modifications :

- Piperidine Ring : Substituting the cyclopropylsulfonyl group with larger alkylsulfonyls may alter target selectivity .

- Propanamide Chain : Introducing α-methyl groups enhances metabolic stability by reducing esterase susceptibility .

- Biological Testing : Parallel synthesis of analogs followed by dose-response assays (IC/EC) identifies critical functional groups .

Q. Key Methodological Takeaways

- Synthesis : Prioritize anhydrous conditions and stoichiometric control for sulfonylation/amide steps.

- Characterization : Combine HPLC, NMR, and HRMS for rigorous quality control.

- Advanced Studies : Integrate computational modeling with SPR and cellular assays to validate mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.